molecular formula C9H10O2 B14732947 3-Phenoxyprop-2-EN-1-OL CAS No. 10348-92-2

3-Phenoxyprop-2-EN-1-OL

Cat. No.: B14732947
CAS No.: 10348-92-2
M. Wt: 150.17 g/mol
InChI Key: VKXIDQVDUOXVQT-UHFFFAOYSA-N
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Description

3-Phenoxyprop-2-EN-1-OL is an organic compound with the molecular formula C9H10O. It is a colorless liquid with a characteristic aromatic odor. This compound is part of the phenylpropanoid family and is known for its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenoxyprop-2-EN-1-OL can be synthesized through several methods. One common method involves the reaction of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxyprop-2-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Aldehydes or ketones

    Reduction: Alcohols

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

3-Phenoxyprop-2-EN-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenoxyprop-2-EN-1-OL involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophiles. The phenoxy group can also engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxypropan-2-ol: Similar in structure but differs in the position of the hydroxyl group.

    2-Phenoxyethanol: Another phenoxy derivative with different applications and properties.

Uniqueness

3-Phenoxyprop-2-EN-1-OL is unique due to its specific structural features, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

10348-92-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-phenoxyprop-2-en-1-ol

InChI

InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-6,8,10H,7H2

InChI Key

VKXIDQVDUOXVQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC=CCO

Origin of Product

United States

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